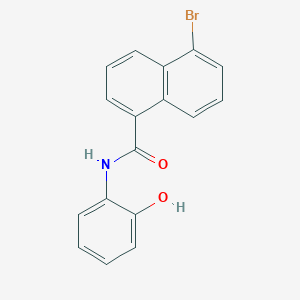
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide, also known as BHIN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BHIN is a naphthalene derivative that has a bromine atom and a hydroxyphenyl group attached to its naphthalene ring.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide is not fully understood, but it is thought to involve the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has been shown to inhibit CK2 activity in vitro, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and inhibit protein kinase CK2 activity. 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has several advantages for lab experiments, including its high yield and fluorescent properties. It can be used for imaging cellular structures and processes, as well as for studying protein kinase inhibition and cancer research. However, 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide research. One direction is to further study its mechanism of action and its potential applications in cancer research. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammation. Additionally, 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide could be used as a tool for studying cellular processes and protein kinase inhibition in various diseases. Overall, 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has significant potential for scientific research and warrants further investigation.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-aminophenol in the presence of a coupling reagent. The reaction results in the formation of 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide, which can be purified by recrystallization. The yield of 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide is typically high, making it an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has been used in various scientific research applications, including fluorescence imaging, protein kinase inhibition, and cancer research. 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide is a fluorescent compound that can be used for imaging cellular structures and processes. It has been used to visualize the localization and trafficking of proteins in live cells. 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has also been shown to inhibit protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. Additionally, 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has been studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c18-14-8-4-5-11-12(14)6-3-7-13(11)17(21)19-15-9-1-2-10-16(15)20/h1-10,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWFMPNXDRWOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)
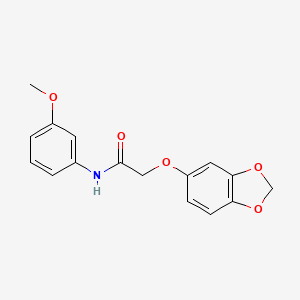
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)
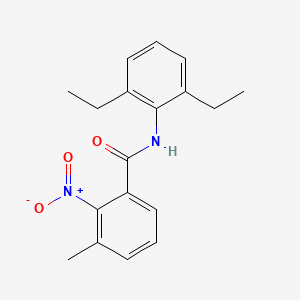
![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)

![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)
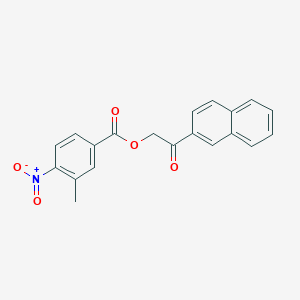
![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)
![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)

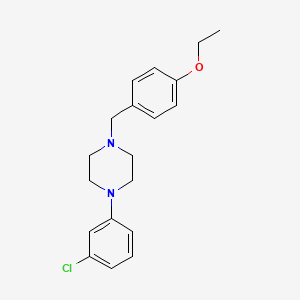
![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)